Fmoc-O-methyl-D-threonine

Vue d'ensemble

Description

Fmoc-O-methyl-D-threonine: is a derivative of the amino acid threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-methyl-D-threonine typically involves the protection of the amino group of D-threonine with the Fmoc group. This can be achieved by reacting D-threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, such as in the presence of sodium bicarbonate in aqueous dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which provides increased stability and lower formation of by-products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of solvents like N,N-dimethylformamide (DMF) and bases such as piperidine is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-O-methyl-D-threonine primarily undergoes deprotection reactions to remove the Fmoc group. This is typically achieved using secondary amines like piperidine in DMF . The compound can also participate in peptide bond formation reactions during SPPS.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF is commonly used for Fmoc group removal.

Peptide Bond Formation: Coupling reagents such as HATU or DIC are used in the presence of bases like DIPEA to form peptide bonds.

Major Products:

Deprotection: Removal of the Fmoc group yields the free amino form of O-methyl-D-threonine.

Peptide Synthesis: Formation of peptide chains with O-methyl-D-threonine as a residue.

Applications De Recherche Scientifique

Key Applications

-

Peptide Synthesis

- Role in Synthesis : Fmoc-O-methyl-D-threonine serves as a protective group for amines, allowing for the formation of peptide bonds without interference from other functional groups. Its stability under various reaction conditions makes it a preferred choice in solid-phase peptide synthesis (SPPS) .

- Case Study : In a study examining the efficiency of glycosylated threonine derivatives, researchers found that using this compound resulted in minimal epimerization (≤1.5%) during coupling reactions, highlighting its reliability in synthesizing complex peptides .

-

Drug Development

- Enhancing Drug Efficacy : The incorporation of this compound into peptide sequences can improve the bioavailability and stability of therapeutic agents. Modified peptides synthesized with this compound have shown enhanced efficacy in preclinical studies .

- Example : Peptides containing this residue are being explored for their potential as drug candidates targeting specific biological pathways, demonstrating the compound's relevance in pharmaceutical research .

-

Bioconjugation

- Application in Biosensors : this compound is utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules, which is crucial for developing advanced biosensors and targeted drug delivery systems .

- Research Insight : Studies have shown that peptides modified with this compound can effectively bind to specific receptors, facilitating targeted therapeutic applications .

-

Protein Engineering

- Designing Enhanced Proteins : In protein engineering, this compound aids in designing proteins with improved properties such as increased solubility or altered binding affinities. This is essential for various applications in biotechnology .

- Case Study : Research has indicated that proteins engineered with this amino acid derivative exhibit better stability and functionality, making them suitable for therapeutic use .

-

Research in Structural Biology

- Understanding Protein Interactions : this compound plays a significant role in studying protein structures and interactions, helping researchers understand the molecular mechanisms underlying various diseases .

- Impact on Disease Research : By incorporating this compound into peptide sequences, scientists can investigate the role of specific amino acids in protein function, leading to potential breakthroughs in disease treatment strategies .

Data Tables

| Amino Acid Derivative | Epimerization Rate (%) | Conditions Used |

|---|---|---|

| This compound | ≤ 1.5 | Various coupling conditions |

| Fmoc-Ser(Ac₃GalNAcα)-OH | ~70 | Specific coupling conditions |

| Glycosylated Threonine Derivatives | < 1 | Under similar conditions |

Mécanisme D'action

The mechanism of action of Fmoc-O-methyl-D-threonine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation . The Fmoc group is removed by nucleophilic attack of the amine on the highly reactive 9-fluorenylmethyl chloroformate, with the chloride ion acting as the leaving group .

Comparaison Avec Des Composés Similaires

Fmoc-O-tert-butyl-D-threonine: Similar to Fmoc-O-methyl-D-threonine but with a tert-butyl group instead of a methyl group.

Fmoc-O-methyl-L-threonine: The L-isomer of this compound, used in similar applications but with different stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the presence of the Fmoc protecting group, which provides stability and selectivity during peptide synthesis. Its methyl group offers different steric and electronic properties compared to other protecting groups, making it suitable for specific synthetic applications .

Activité Biologique

Fmoc-O-methyl-D-threonine (Fmoc-D-Thr(Me)-OH) is a derivative of the amino acid threonine, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis, where it plays a crucial role in facilitating the controlled formation of peptide bonds. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and applications in drug development and bioconjugation.

Target of Action

this compound serves as a protecting group for amines during peptide synthesis. The Fmoc group is base-labile, allowing for its removal under basic conditions, which is essential for the deprotection step in solid-phase peptide synthesis (SPPS) .

Mode of Action

The primary function of the Fmoc group is to protect the amino group of threonine, enabling selective reactions without interference from other functional groups. This property is vital for synthesizing complex peptides and proteins .

Biochemical Pathways

Incorporating this compound into peptide sequences influences various biochemical pathways related to protein production. The protection of amine groups allows for the precise formation of peptide bonds, which are fundamental to cellular functions .

Stability and Reactivity

this compound exhibits stability under acidic conditions while being readily deprotected in basic environments using reagents like piperidine in dimethylformamide (DMF). This stability makes it an advantageous choice for researchers engaged in peptide synthesis .

| Property | Description |

|---|---|

| Chemical Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 239.30 g/mol |

| Solubility | Soluble in DMF and other organic solvents |

| Deprotection Conditions | Piperidine in DMF |

Applications in Research

Peptide Synthesis

this compound is extensively employed as a building block in SPPS. Its ability to facilitate selective modifications makes it invaluable for creating bioactive peptides that may have therapeutic applications .

Drug Development

In pharmaceutical research, this compound aids in developing modified peptides that enhance drug efficacy and stability. The incorporation of this compound can lead to improved bioavailability and pharmacokinetics of therapeutic agents .

Case Studies

-

Peptide Library Construction

A study demonstrated that Fmoc-based methods could be effectively used to construct DNA-encoded chemical libraries (DECLs) of peptides. The substrate-tolerant amide coupling reaction conditions allowed for high coupling efficiency with unprotected serine and threonine residues . -

Epimerization Studies

Research on epimerization during Fmoc-SPPS indicated that the presence of certain amino acids could influence the formation of side products. The study highlighted the importance of controlling reaction conditions to minimize unwanted epimerization, thereby ensuring the purity and efficacy of synthesized peptides .

Propriétés

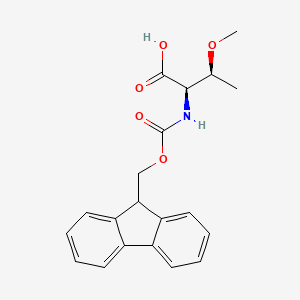

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGQZFFOTLSMMA-KPZWWZAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.